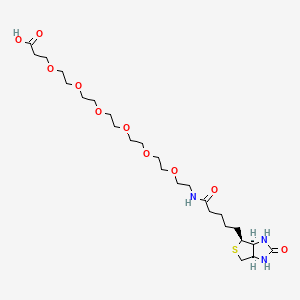
生物素-PEG6-酸
描述
Biotin-PEG6-Acid is a compound that combines biotin, a water-soluble B-complex vitamin, with a polyethylene glycol (PEG) spacer. This compound is primarily used as a linker in various biochemical applications, particularly in the development of proteolysis-targeting chimeras (PROTACs). The PEG spacer enhances the solubility and flexibility of the molecule, making it suitable for various biological and chemical applications .
科学研究应用
Biotin-PEG6-Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and in the development of PROTACs.
Biology: Facilitates the study of protein-protein interactions and the labeling of biomolecules.
Medicine: Used in drug delivery systems and diagnostic assays.
Industry: Employed in the production of biotinylated compounds for various industrial applications .
作用机制
Target of Action
Biotin-PEG6-Acid is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system within cells . The compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
Biotin-PEG6-Acid exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The compound’s interaction with its targets leads to changes in protein levels within the cell, thereby influencing cellular processes and functions .
Biochemical Pathways
Biotin, a component of Biotin-PEG6-Acid, is necessary for the proper functioning of enzymes that transport carboxyl units and fix carbon dioxide . It is required for various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids . The introduction of the PEG6 spacer increases the hydrophilicity of the molecules .
Pharmacokinetics
The PEG spacer in Biotin-PEG6-Acid increases the hydrophilicity of the molecules, which can enhance its biocompatibility and reduce its immunogenicity . This modification can improve the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties, thereby enhancing its bioavailability .
Result of Action
The result of Biotin-PEG6-Acid’s action is the selective degradation of target proteins within cells . This can lead to changes in cellular processes and functions, depending on the specific proteins targeted .
Action Environment
The action of Biotin-PEG6-Acid can be influenced by various environmental factors. For instance, the compound is soluble in most organic solvents and has good solubility in water . This property can affect the compound’s action, efficacy, and stability in different environments .
生化分析
Biochemical Properties
Biotin-PEG6-Acid plays a significant role in biochemical reactions due to its unique structure. The presence of the biotin moiety allows it to interact with various biomolecules, particularly enzymes and proteins that have a high affinity for biotin. The nature of these interactions is primarily non-covalent and involves hydrogen bonding and van der Waals forces .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Biotin-PEG6-Acid can change over time. Factors such as the stability of the compound, its degradation over time, and any long-term effects on cellular function observed in in vitro or in vivo studies would need to be considered .
Dosage Effects in Animal Models
The effects of Biotin-PEG6-Acid in animal models can vary with different dosages. Studies would need to be conducted to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
The transport and distribution of Biotin-PEG6-Acid within cells and tissues would depend on various factors, including any transporters or binding proteins that it interacts with. Its effects on localization or accumulation within cells would also need to be investigated .
Subcellular Localization
The subcellular localization of Biotin-PEG6-Acid and its effects on activity or function could be influenced by various factors, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
Biotin-PEG6-Acid is synthesized through a series of chemical reactions that involve the attachment of biotin to a PEG chain. The process typically begins with the activation of the carboxyl group of biotin, followed by the coupling of the PEG chain. The reaction conditions often involve the use of coupling agents such as N-hydroxysuccinimide (NHS) esters and carbodiimides to facilitate the formation of amide bonds .
Industrial Production Methods
In industrial settings, the production of Biotin-PEG6-Acid involves large-scale chemical synthesis using automated systems to ensure consistency and purity. The process includes rigorous purification steps such as chromatography to remove any impurities and achieve the desired product quality .
化学反应分析
Types of Reactions
Biotin-PEG6-Acid undergoes various chemical reactions, including:
Substitution Reactions: The carboxyl group of Biotin-PEG6-Acid can react with amines to form amide bonds.
Oxidation and Reduction: The biotin moiety can participate in redox reactions, although these are less common in typical applications.
Common Reagents and Conditions
Coupling Agents: N-hydroxysuccinimide (NHS) esters, carbodiimides.
Solvents: Dimethyl sulfoxide (DMSO), water, and organic solvents.
Conditions: Mild to moderate temperatures, neutral to slightly basic pH.
Major Products Formed
The primary product formed from these reactions is Biotin-PEG6-Acid conjugates, which are used in various biochemical applications .
相似化合物的比较
Biotin-PEG6-Acid is unique due to its specific PEG spacer length, which provides an optimal balance between solubility and flexibility. Similar compounds include:
- Biotin-PEG2-Acid
- Biotin-PEG4-Acid
- Biotin-PEG8-Acid
- Biotin-PEG12-Acid
These compounds differ in the length of the PEG spacer, which affects their solubility and flexibility. Biotin-PEG6-Acid is often preferred for applications requiring a moderate spacer length .
属性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H45N3O10S/c29-22(4-2-1-3-21-24-20(19-39-21)27-25(32)28-24)26-6-8-34-10-12-36-14-16-38-18-17-37-15-13-35-11-9-33-7-5-23(30)31/h20-21,24H,1-19H2,(H,26,29)(H,30,31)(H2,27,28,32)/t20-,21-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYXJSUVAMFUEB-HFMPRLQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H45N3O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


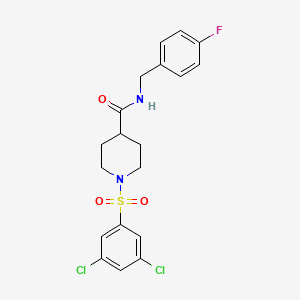
![4-[(2S,3aR,5R,6R,6aR)-6'-chloro-6-(3-chloro-2-fluorophenyl)-4-(cyclopropylmethyl)-2'-oxospiro[1,2,3,3a,6,6a-hexahydropyrrolo[3,2-b]pyrrole-5,3'-1H-indole]-2-yl]benzoic acid](/img/structure/B606065.png)


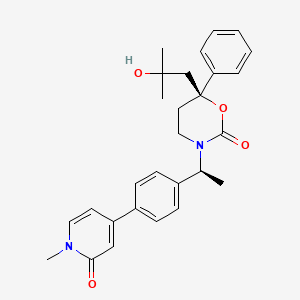

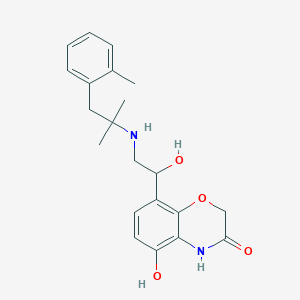
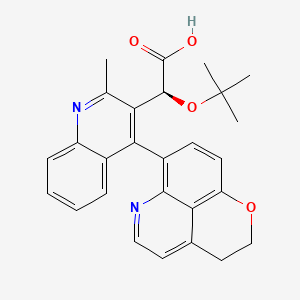
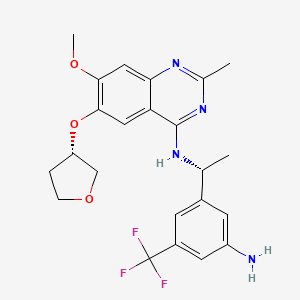
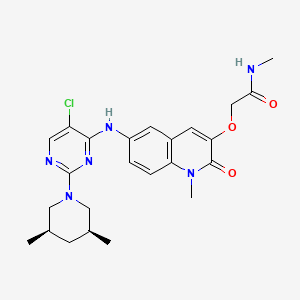
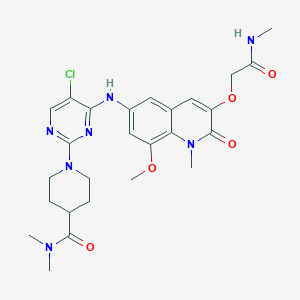
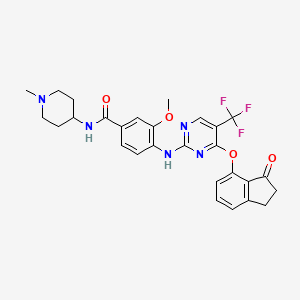
![ethyl 2-[4-[(1S)-1-[(4,5-dichloro-1,6-dimethylindole-2-carbonyl)amino]-2-hydroxyethyl]phenyl]sulfonylacetate](/img/structure/B606086.png)
